molecular formula C10H13B B1617380 [1-(Bromomethyl)propyl]benzene CAS No. 34599-51-4

[1-(Bromomethyl)propyl]benzene

Cat. No. B1617380
CAS RN: 34599-51-4
M. Wt: 213.11 g/mol
InChI Key: DEESSKCTGAJPNA-UHFFFAOYSA-N
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Description

“[1-(Bromomethyl)propyl]benzene” is a brominated derivative of benzene. It has a molecular formula of C10H13Br . It is also known as 1-bromo-2-(1-methylpropyl)benzene .


Molecular Structure Analysis

The molecular structure of “[1-(Bromomethyl)propyl]benzene” consists of a benzene ring with a bromomethylpropyl group attached to it. The molecular weight is approximately 213.114 .


Chemical Reactions Analysis

“[1-(Bromomethyl)propyl]benzene”, like other benzene derivatives, can undergo various types of reactions. These include electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the benzene ring . It can also participate in nucleophilic substitution reactions, although these are less common for aryl halides .


Physical And Chemical Properties Analysis

“[1-(Bromomethyl)propyl]benzene” is likely to be a colorless liquid at room temperature, similar to other benzene derivatives . The exact physical and chemical properties would depend on factors such as temperature and pressure.

Scientific Research Applications

Green Electro-Synthesis

  • Paired Diels–Alder Electro-Synthetic Reaction : “[1-(Bromomethyl)propyl]benzene” and similar compounds have been studied in green electro-synthesis. An example is the electrochemical reduction of 1,2-bis(bromomethyl)benzene with 1,4-hydroquinone in water/ethanol solution, resulting in high yield, selectivity, purity, and low waste products (Habibi, Pakravan, & Nematollahi, 2014).

Structural Analysis

  • X-Ray Structure Determinations : Bromomethylsubstituted benzenes, including [1-(Bromomethyl)propyl]benzene, have been analyzed using X-ray crystallography to understand interactions like C–H···Br, C–Br···Br, and C–Br···π. These studies reveal insights into the packing motifs and structural complexities of these compounds (Jones, Kuś, & Dix, 2012).

Fluorescence Properties

  • Synthesis and Fluorescence Analysis : Studies on the synthesis and fluorescence properties of derivatives of [1-(Bromomethyl)propyl]benzene, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, have been conducted. These compounds exhibit interesting photoluminescence properties in solution and solid states, making them potential candidates for advanced material applications (Liang Zuo-qi, 2015).

Polymer Synthesis

  • Polymer Synthesis : [1-(Bromomethyl)propyl]benzene derivatives have been used in the synthesis of various polymers. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene has been utilized as a bifunctional initiator in polymerization processes to create polymers with specific properties like high solubility and thermal stability (Cianga, Hepuzer, & Yagcı, 2002).

Organometallic Synthesis

  • Organometallic Synthesis Applications : Compounds similar to [1-(Bromomethyl)propyl]benzene have been used as starting materials in organometallic synthesis. These compounds facilitate the preparation of various organometallic intermediates, contributing to the synthesis of complex molecules (Porwisiak & Schlosser, 1996).

Efficient One-Pot Reactions

  • One-Pot Diels-Alder Electro-Organic Cyclization : The electrochemical reduction of bis(bromomethyl)benzene compounds, closely related to [1-(Bromomethyl)propyl]benzene, has led to efficient one-pot Diels-Alder reactions. This process is significant for the synthesis of complex organic molecules in a sustainable manner (Habibi, Pakravan, & Nematollahi, 2015).

Mechanism of Action

The mechanism of action for “[1-(Bromomethyl)propyl]benzene” would depend on the specific reaction it is involved in. For example, in an electrophilic aromatic substitution reaction, the bromomethylpropyl group could act as an electrophile, attacking the benzene ring .

Safety and Hazards

As with any chemical compound, “[1-(Bromomethyl)propyl]benzene” should be handled with care. It is advisable to use personal protective equipment and follow safety guidelines when handling this compound .

Future Directions

The future directions for “[1-(Bromomethyl)propyl]benzene” could involve further exploration of its reactivity and potential applications. This could include studying its behavior in various types of reactions and exploring its use in the synthesis of other compounds .

properties

IUPAC Name

1-bromobutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEESSKCTGAJPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341913
Record name [1-(Bromomethyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Bromomethyl)propyl]benzene

CAS RN

34599-51-4
Record name [1-(Bromomethyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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